molecular formula C16H9ClFNO2 B5852734 2-(2-chlorophenyl)-4-(2-fluorobenzylidene)-1,3-oxazol-5(4H)-one

2-(2-chlorophenyl)-4-(2-fluorobenzylidene)-1,3-oxazol-5(4H)-one

Cat. No. B5852734
M. Wt: 301.70 g/mol
InChI Key: OEDZBMOMZIGSEK-ZROIWOOFSA-N
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Description

2-(2-chlorophenyl)-4-(2-fluorobenzylidene)-1,3-oxazol-5(4H)-one, also known as CFCO, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential pharmacological properties.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-4-(2-fluorobenzylidene)-1,3-oxazol-5(4H)-one is not fully understood. However, it has been suggested that it may exert its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)-4-(2-fluorobenzylidene)-1,3-oxazol-5(4H)-one has been shown to exhibit various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammatory cytokine production. Additionally, it has been found to possess antibacterial, antifungal, and antiviral properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2-chlorophenyl)-4-(2-fluorobenzylidene)-1,3-oxazol-5(4H)-one in lab experiments is its potent pharmacological properties, which make it a promising candidate for drug development. However, one of the limitations of using 2-(2-chlorophenyl)-4-(2-fluorobenzylidene)-1,3-oxazol-5(4H)-one is its low solubility in water, which may affect its bioavailability and limit its therapeutic potential.

Future Directions

Further research is needed to fully understand the mechanism of action of 2-(2-chlorophenyl)-4-(2-fluorobenzylidene)-1,3-oxazol-5(4H)-one and its potential pharmacological properties. Additionally, future studies should focus on optimizing the synthesis method of 2-(2-chlorophenyl)-4-(2-fluorobenzylidene)-1,3-oxazol-5(4H)-one to improve its solubility and bioavailability. Furthermore, the potential use of 2-(2-chlorophenyl)-4-(2-fluorobenzylidene)-1,3-oxazol-5(4H)-one in combination with other drugs for the treatment of cancer and inflammatory diseases should be explored.

Synthesis Methods

2-(2-chlorophenyl)-4-(2-fluorobenzylidene)-1,3-oxazol-5(4H)-one can be synthesized using a variety of methods, including the Knoevenagel condensation reaction between 2-chlorobenzaldehyde and 2-fluorobenzylidene malononitrile, followed by cyclization with ammonium acetate. Another method involves the reaction between 2-chlorobenzaldehyde and 2-fluorobenzylamine, followed by cyclization with malononitrile and ammonium acetate.

Scientific Research Applications

2-(2-chlorophenyl)-4-(2-fluorobenzylidene)-1,3-oxazol-5(4H)-one has been extensively studied for its potential pharmacological properties, including its anti-inflammatory, antimicrobial, and anticancer activities. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, 2-(2-chlorophenyl)-4-(2-fluorobenzylidene)-1,3-oxazol-5(4H)-one has been found to possess potent anti-inflammatory and antimicrobial properties, making it a promising candidate for the treatment of inflammatory and infectious diseases.

properties

IUPAC Name

(4Z)-2-(2-chlorophenyl)-4-[(2-fluorophenyl)methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClFNO2/c17-12-7-3-2-6-11(12)15-19-14(16(20)21-15)9-10-5-1-4-8-13(10)18/h1-9H/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEDZBMOMZIGSEK-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-2-(2-Chlorophenyl)-4-[(2-fluorophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one

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